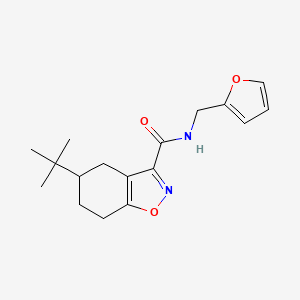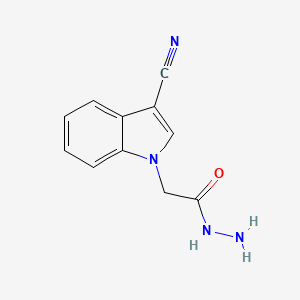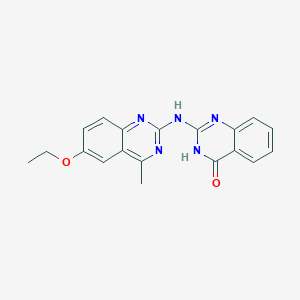
Benzene-1,4-diyl bis(diphenylacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple phenyl groups and ester linkages, making it a subject of interest for researchers in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE typically involves the esterification of 4-hydroxyphenyl 2,2-diphenylacetate with 2,2-diphenylacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-DIPHENYLACETOXY-N-METHYLPIPERIDINE METHIODIDE: Shares structural similarities but differs in its functional groups and biological activity.
4-[(2,2-DIPHENYLACETYL)OXY]-1,1-DIMETHYLPIPERIDINIUM IODIDE: Another related compound with distinct chemical properties and applications.
Uniqueness
4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE is unique due to its specific ester linkages and multiple phenyl groups, which confer distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C34H26O4 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
[4-(2,2-diphenylacetyl)oxyphenyl] 2,2-diphenylacetate |
InChI |
InChI=1S/C34H26O4/c35-33(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)37-29-21-23-30(24-22-29)38-34(36)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-32H |
Clave InChI |
VDSQPDKUINJBTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10889603.png)


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10889615.png)
![6-(3,4-Dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10889616.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B10889625.png)

![1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10889638.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10889644.png)
![1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10889647.png)
![(4,5-dibromothiophen-2-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10889650.png)
![(2E)-N-[4-(acetylsulfamoyl)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B10889652.png)
![1-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10889653.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine](/img/structure/B10889654.png)
